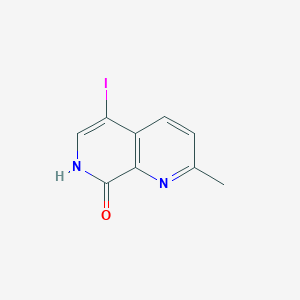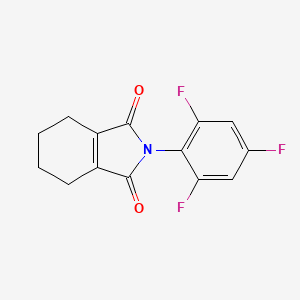
methyl 3-ethynyl-1-(oxan-2-yl)indazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxylate is a complex organic compound with the molecular formula C16H18N2O3 This compound is characterized by the presence of an indazole ring, a tetrahydropyran moiety, and an ethynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-ethynyl-1-(oxan-2-yl)indazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling, where an aryl halide reacts with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Attachment of the Tetrahydropyran Moiety: The tetrahydropyran group can be attached through etherification reactions involving tetrahydropyranyl alcohol and appropriate leaving groups.
Esterification: The final step involves esterification to introduce the carboxylate group, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The indazole ring can be reduced under specific conditions to form dihydroindazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethynyl and tetrahydropyran moieties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydroindazole derivatives.
Substitution: Formation of substituted indazole derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of methyl 3-ethynyl-1-(oxan-2-yl)indazole-5-carboxylate involves its interaction with specific molecular targets. The indazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The ethynyl group may also play a role in binding to active sites of enzymes, thereby modulating their function. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-ol
- Methyl 3-ethynyl-1H-indazole-5-carboxylate
- 3-ethynyl-1H-indazole-5-carboxylic acid
Uniqueness
Methyl 3-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxylate is unique due to the combination of its structural features, including the indazole ring, ethynyl group, and tetrahydropyran moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C16H16N2O3 |
|---|---|
Molekulargewicht |
284.31 g/mol |
IUPAC-Name |
methyl 3-ethynyl-1-(oxan-2-yl)indazole-5-carboxylate |
InChI |
InChI=1S/C16H16N2O3/c1-3-13-12-10-11(16(19)20-2)7-8-14(12)18(17-13)15-6-4-5-9-21-15/h1,7-8,10,15H,4-6,9H2,2H3 |
InChI-Schlüssel |
WGBGOOXJQAFOIN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=C(C=C1)N(N=C2C#C)C3CCCCO3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-hydroxy-8,8-dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B8469277.png)



![[2-(2-Formyl-phenoxy)-ethyl]methyl-carbamic acid tert-butyl ester](/img/structure/B8469313.png)
![5,6-Dimethoxybenzo[b]thiophene-2-carboxamide](/img/structure/B8469328.png)


![1-[4-(3-Methylphenyl)-5-(2-propionylamino-4-pyridyl)-1,3-thiazol-2-YL]ethyl benzoate](/img/structure/B8469346.png)

![Trimethyl[(2-methyl-1-phenoxybut-3-yn-2-yl)oxy]silane](/img/structure/B8469350.png)


